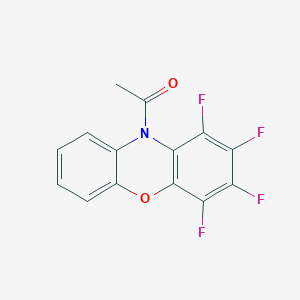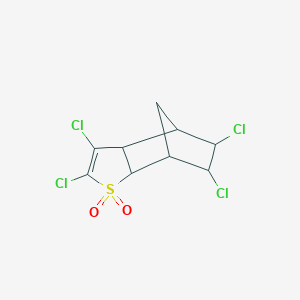![molecular formula C15H15ClO3S B14361603 1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene CAS No. 90183-81-6](/img/structure/B14361603.png)
1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene is an organic compound that features a benzenesulfonyl group attached to a propoxy chain, which is further connected to a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene typically involves the reaction of 4-chlorophenol with 3-chloropropyl benzenesulfonate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzene moiety.
Oxidation: The benzenesulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield corresponding reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different nucleophiles.
Oxidation: Sulfone derivatives.
Reduction: Reduced forms of the original compound.
Scientific Research Applications
1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Benzenesulfonyl)propoxy]-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-[3-(Benzenesulfonyl)propoxy]-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-[3-(Benzenesulfonyl)propoxy]-4-iodobenzene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene is unique due to the presence of the chlorobenzene moiety, which imparts specific chemical reactivity and properties
Properties
| 90183-81-6 | |
Molecular Formula |
C15H15ClO3S |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)propoxy]-4-chlorobenzene |
InChI |
InChI=1S/C15H15ClO3S/c16-13-7-9-14(10-8-13)19-11-4-12-20(17,18)15-5-2-1-3-6-15/h1-3,5-10H,4,11-12H2 |
InChI Key |
IMVUHYHHIPBWAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCOC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



-lambda~5~-phosphane](/img/structure/B14361554.png)
![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)




![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)
